2,3-Difluoroethoxybenzene
Overview
Description
1-Ethoxy-2,3-Difluorobenzene is an organic compound with the molecular formula C8H8F2O It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an ethoxy group
Scientific Research Applications
1-Ethoxy-2,3-Difluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
Safety and Hazards
When handling 1-Ethoxy-2,3-Difluorobenzene, it is advised to avoid contact with skin and eyes, and to avoid breathing its dust/fume/gas/mist/vapors/spray . It is also recommended to use only outdoors or in a well-ventilated area and to keep away from heat/sparks/open flames/hot surfaces . In case of ingestion, it is advised to call a poison center or doctor if you feel unwell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2,3-Difluorobenzene can be synthesized through the reaction of 2,3-difluorophenol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like 2-butanone under reflux conditions for several hours. The product is then purified through distillation .
Industrial Production Methods: While specific industrial production methods for 1-Ethoxy-2,3-Difluorobenzene are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2,3-Difluorobenzene primarily undergoes electrophilic aromatic substitution reactions due to the presence of the aromatic benzene ring. It can also participate in nucleophilic aromatic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid. The reactions typically occur under acidic conditions.
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Electrophilic Aromatic Substitution: Products include brominated, chlorinated, or nitrated derivatives of 1-Ethoxy-2,3-Difluorobenzene.
Nucleophilic Aromatic Substitution: Products include methoxy or tert-butoxy derivatives, depending on the nucleophile used.
Comparison with Similar Compounds
- 1-Ethoxy-2,4-Difluorobenzene
- 1-Ethoxy-2,5-Difluorobenzene
- 1-Ethoxy-2,6-Difluorobenzene
Comparison: 1-Ethoxy-2,3-Difluorobenzene is unique due to the specific positions of the fluorine atoms, which influence its reactivity and chemical properties. Compared to its isomers, it may exhibit different reactivity patterns and applications in synthesis and research.
Properties
IUPAC Name |
1-ethoxy-2,3-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOGLGBKOFOSBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382357 | |
Record name | 1-Ethoxy-2,3-Difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121219-07-6 | |
Record name | 1-Ethoxy-2,3-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121219-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethoxy-2,3-difluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121219076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethoxy-2,3-Difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethoxy-2,3-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzene, 1-ethoxy-2,3-difluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.639 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2,3-Difluoroethoxybenzene in current research?
A: this compound (also known as 1-Ethoxy-2,3-difluorobenzene) serves as a key building block in the synthesis of various compounds, particularly those relevant to liquid crystal technology [, ] and as a component in electrolyte solutions for lithium metal batteries [].
Q2: Can you describe a successful synthesis pathway for this compound and highlight key reaction parameters?
A: One effective method involves the bromination of this compound using bromine with reduced iron powder as a catalyst []. This reaction is highly sensitive to temperature, requiring a controlled range of -2°C to -8°C for optimal yield (93%). The molar ratio of bromine to reduced iron powder is also crucial, with 1.04 mol of bromine and 0.0175 mol of reduced iron powder yielding the best results [].
Q3: How does this compound contribute to improved performance in lithium metal batteries?
A: Research indicates that this compound functions as an "ultrastrong coordinated cosolvation diluent" in lithium metal battery electrolytes []. It achieves this by modifying the solvation structure within the electrolyte, promoting the formation of a Li2O-dominated solid electrolyte interphase (SEI) []. This type of SEI is superior to the conventional LiF-dominated SEI due to the lower diffusion barrier of Li+ in Li2O, leading to improved Coulombic efficiency, stability, and lifespan of the battery [].
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